2-cyano-N-isobutylacetamide

Physical Chemistry Solid-State Characterization Medicinal Chemistry

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) is an N-alkyl cyanoacetamide with a crystalline melting point of 57–59 °C, enabling reliable solid dispensing on automated synthesis platforms. Its logP of 0.036 balances passive permeability with aqueous solubility, simplifying organic-phase workup. With ≥95% purity, this building block performs consistently in Knoevenagel condensations, Michael additions, and heterocycle formation. Choose this compound when your synthetic route demands predictable solid-state handling, enhanced lipophilicity, and batch-to-batch reproducibility at multi‑gram scale.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 51838-01-8
Cat. No. B1276775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-isobutylacetamide
CAS51838-01-8
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CC#N
InChIInChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
InChIKeyYCGSMOIWEZRTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-isobutylacetamide (CAS 51838-01-8) – Procurement-Ready Cyanoacetamide Building Block


2-Cyano-N-isobutylacetamide (CAS 51838-01-8) is an N-alkyl-substituted cyanoacetamide derivative with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol [1]. Characterized by a cyano group (-CN) and an isobutyl-substituted amide moiety, the compound exists as a solid at ambient temperature with a reported melting point range of 57–59 °C and a predicted boiling point of approximately 316 °C [2]. Standard commercial purity is typically 95% or higher . As a member of the cyanoacetamide class, it serves as a versatile intermediate for the synthesis of heterocyclic scaffolds and biologically relevant molecules [3].

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) – Why N-Alkyl Substitution Prevents Generic Interchange


Direct substitution of 2-cyano-N-isobutylacetamide with other N-alkyl cyanoacetamides (e.g., N-methyl, N-ethyl, N-propyl, or N-butyl analogs) is chemically unsound without rigorous revalidation. The N-alkyl substituent exerts a quantifiable influence on key physical properties—most notably melting point and lipophilicity—through steric and electronic effects that alter crystal packing and solute-solvent interactions [1]. Linear free energy relationship (LFER) studies on N-alkyl cyanoacetamides confirm that the steric bulk of the alkyl group directly impacts IR and NMR spectral parameters, reflecting changes in hydrogen bonding and conformational behavior that govern downstream reactivity [1]. Consequently, replacing the isobutyl moiety with a linear alkyl chain will alter a compound's phase behavior, solubility profile, and potentially its performance as a building block in multi-step synthetic sequences. The quantitative evidence below substantiates why 2-cyano-N-isobutylacetamide is not a drop-in replacement for its closest analogs.

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) – Quantitative Differentiation Evidence vs. N-Alkyl Cyanoacetamide Comparators


Melting Point Differentiation: Branched Isobutyl Moiety Elevates Solid-State Stability Over Linear n-Propyl and n-Butyl Analogs

The melting point of 2-cyano-N-isobutylacetamide is 57–59 °C [1]. In direct comparison, the linear N-propyl analog exhibits a lower melting point of 53–55 °C, and the N-butyl analog melts at 54 °C, while the shorter-chain N-ethyl (73–74 °C) and N-methyl (98–100 °C) analogs melt at substantially higher temperatures [2][3][4]. This non-monotonic trend underscores that the branched isobutyl substituent imparts a distinct solid-state packing motif relative to both linear alkyl chains and smaller alkyl groups, directly impacting purification strategy and formulation behavior.

Physical Chemistry Solid-State Characterization Medicinal Chemistry

Lipophilicity (logP) Differentiation: Isobutyl Substitution Yields Intermediate logP of ~0.04, Distinct from Both Unsubstituted and Heavily Alkylated Cyanoacetamides

The calculated logP of 2-cyano-N-isobutylacetamide is 0.036 (Chembase database) [1]. This value represents a substantial increase in lipophilicity relative to the unsubstituted parent scaffold, cyanoacetamide, which exhibits a logP of approximately –1.25 [2]. While direct logP data for N-propyl and N-butyl cyanoacetamides are not publicly consolidated in the same database, the ~1.3 log unit increase conferred by the isobutyl group aligns with established structure–property relationships for N-alkyl substitution [3].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation: Isobutyl Derivative Shows Reduced PSA Relative to Unsubstituted Scaffold

The topological polar surface area (TPSA) of 2-cyano-N-isobutylacetamide is 52.89 Ų [1]. In comparison, the unsubstituted cyanoacetamide scaffold possesses a larger TPSA of 66.88 Ų [2]. This reduction of ~14 Ų is attributable to the replacement of a polar N–H hydrogen bond donor environment with the hydrophobic isobutyl group, a structural modification that directly impacts predicted passive membrane permeability according to Veber's rule-of-thumb (optimal PSA < 140 Ų, with lower values generally favoring absorption) [3].

Computational Chemistry Drug-Likeness Bioavailability

Synthetic Versatility as a Cyanoacetamide Building Block: Class-Level Evidence for Heterocycle Synthesis

Cyanoacetamides, as a compound class, are recognized as privileged intermediates for the construction of five- and six-membered heterocycles and their fused analogs [1]. The bifunctional reactivity of the cyano and activated methylene moieties enables participation in diverse transformations, including Knoevenagel condensations, Michael additions, and cyclocondensations with bidentate nucleophiles [1]. While direct comparative reaction yield data for 2-cyano-N-isobutylacetamide versus its N-alkyl analogs are not reported in the open literature at the level of detail required for head-to-head quantification, the class-level utility of N-alkyl cyanoacetamides as synthons is well-established [1][2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) – Recommended Application Scenarios Based on Differentiated Evidence


Solid-Phase Synthesis and Parallel Chemistry Workflows Requiring Non-Hygroscopic Crystalline Building Blocks

The intermediate melting point of 57–59 °C [1] positions 2-cyano-N-isobutylacetamide as a robust solid building block for automated synthesis platforms and solid-phase chemistry. Unlike the lower-melting n-propyl (53–55 °C) and n-butyl (54 °C) analogs, it offers enhanced ambient-temperature stability without the need for refrigerated storage, reducing the risk of deliquescence or sticking during dispensing [1]. Conversely, it avoids the elevated melting points of N-methyl (98–100 °C) and N-ethyl (73–74 °C) derivatives that may require additional heating for melt-processing or solubility challenges [2][3]. This thermal profile aligns with the operational parameters of many automated liquid handlers and solid-dispensing robots.

Medicinal Chemistry Campaigns Targeting CNS or Intracellular Targets Where Intermediate Lipophilicity Is Desired

The logP value of 0.036 [4] represents a ~1.3 log unit increase in lipophilicity relative to unsubstituted cyanoacetamide (logP ~ –1.25) [5]. This places 2-cyano-N-isobutylacetamide in a lipophilicity window that may enhance passive membrane permeability while avoiding excessive hydrophobicity that could compromise aqueous solubility. For medicinal chemists exploring structure–activity relationships (SAR) around cyanoacetamide-based scaffolds, this building block offers a balanced logP starting point, distinct from the more hydrophilic unsubstituted scaffold or the more lipophilic long-chain N-alkyl derivatives [6].

Synthesis of Heterocyclic Libraries Where Building Block Physical Properties Impact Reaction Workup and Purification

As a member of the cyanoacetamide class, 2-cyano-N-isobutylacetamide participates in Knoevenagel condensations, Michael additions, and cyclocondensations to form five- and six-membered heterocycles [7]. The reduced topological polar surface area (52.89 Ų vs. 66.88 Ų for unsubstituted cyanoacetamide) [8][9] and increased lipophilicity predict that downstream heterocyclic products will exhibit altered chromatographic retention and extraction behavior, potentially facilitating purification. Procurement teams should consider this compound when the synthetic route benefits from a building block with predictable solid-state handling and a lipophilic character that simplifies organic-phase workup.

Process Development and Scale-Up Where Crystalline Intermediate Quality Is Critical

In process chemistry, consistent crystalline morphology and well-defined melting point are essential for reproducible filtration, drying, and formulation. The melting point of 2-cyano-N-isobutylacetamide (57–59 °C) [1] is sufficiently high to enable filtration at ambient temperatures without oiling out, yet low enough to be melted under mild heating if melt-processing is required. This thermal behavior, coupled with the compound's reported purity specifications (≥95%) , supports its use as a reliable intermediate in multi-kilogram campaigns where batch-to-batch consistency in physical form is a procurement criterion.

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